molecular formula C9H13N2O9P B021109 Disodium 3'-uridinemonophosphate CAS No. 35170-03-7

Disodium 3'-uridinemonophosphate

Cat. No.: B021109
CAS No.: 35170-03-7
M. Wt: 324.18 g/mol
InChI Key: FOGRQMPFHUHIGU-XVFCMESISA-N
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Description

3'-UMP is a pyrimidine ribonucleoside 3'-monophosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite. It is a pyrimidine ribonucleoside 3'-monophosphate and a uridine phosphate. It is a conjugate acid of a 3'-UMP(2-).
3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Mechanism of Action

Target of Action

The primary target of 3’-UMP Na, also known as 3’-Uridylic acid, disodium salt or Disodium 3’-uridinemonophosphate, is the Sodium-Potassium Pump . This pump is a form of active transport that uses ATP to transport sodium ions (Na+) out of the cell and potassium ions (K+) into the cell . It is crucial in the movement of ions across cell membranes of muscle cells and for creating charge imbalances across the cell membranes of nerve cells .

Mode of Action

3’-UMP Na interacts with its targets by influencing the Sodium-Potassium Pump’s activity. The pump uses energy from ATP to transport sodium and potassium ions across the cell membrane . During one cycle, 3 sodium ions move out for every 2 potassium ions brought in . This process requires the cell’s metabolic energy in the form of ATP, making it an example of active transport .

Biochemical Pathways

The action of 3’-UMP Na affects the de novo pyrimidine synthesis pathway . This pathway is highly active in highly proliferative cells like tumor cells to meet the increased demand for nucleic acid precursors and other cellular components . Dihydroorotate dehydrogenase (DHODH), a crucial enzyme in this pathway, catalyzes the conversion of dihydroorotate to orotate in a redox reaction .

Pharmacokinetics

The pharmacokinetics of 3’-UMP Na involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of a drug’s effect . The compound’s bioavailability, which refers to the extent of absorption of the intact drug, is also a crucial factor .

Result of Action

The action of 3’-UMP Na results in an imbalance of charge across the cell membrane . Because 3 positively charged ions leave the cell and only 2 positively charged ions enter the cell, a charge gradient develops across the cell membrane . This difference in charge across the cell membrane is important for the conduction of nerve impulses .

Biochemical Analysis

Biochemical Properties

3’-Uridylic acid, disodium salt, participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The enzyme Uridine monophosphate synthase (UMPS) catalyzes the formation of uridine monophosphate (UMP), an energy-carrying molecule in many important biosynthetic pathways . This interaction plays a vital role in the synthesis of pyrimidine ribonucleotides .

Cellular Effects

The effects of 3’-Uridylic acid, disodium salt on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the Na+/K±pump, an electrogenic transmembrane ATPase located in the outer plasma membrane of cells . This pump stabilizes the resting membrane potential of the cell, regulates the cell volume, and participates in the cell’s signal transduction .

Molecular Mechanism

The molecular mechanism of 3’-Uridylic acid, disodium salt involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. The formation of UMP by UMPS is a prime example of its molecular action .

Dosage Effects in Animal Models

The effects of 3’-Uridylic acid, disodium salt can vary with different dosages in animal models. Studies have shown that females are particularly more vulnerable to nanoparticle toxicity, and toxicity in this population may affect reproductivity and fetal development

Metabolic Pathways

3’-Uridylic acid, disodium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, it is a part of the pyrimidine synthesis pathway .

Transport and Distribution

3’-Uridylic acid, disodium salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation. For instance, it plays a role in the Na+/K±pump, contributing to the transport of sodium ions out of cells while pumping potassium ions into cells .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGRQMPFHUHIGU-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018973
Record name 3'-Uridylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-53-7, 35170-03-7
Record name 3′-Uridylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3'-Uridylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Uridinemonophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02714
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Record name 3'-Uridylic acid
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Record name Uridine 3'-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.398
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Record name 3'-Uridylic acid, disodium salt
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Record name 3'-URIDINEMONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name Uridine 3'-monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060282
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to disodium 3'-uridinemonophosphate when exposed to gamma radiation?

A1: Gamma irradiation of polycrystalline 3'-UMP (2Na) leads to the formation of free radicals within its structure []. The specific radicals formed depend on the presence or absence of oxygen during the irradiation process. Two main types of radicals have been identified:

  • In the presence of oxygen: A hydrogen atom adds to the double bond of the uracil base, forming the radical -C5H-C6H2- [].
  • In the absence of oxygen: A hydrogen atom is lost from the C5' position of the sugar moiety, resulting in the -C5'H2 radical [].

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